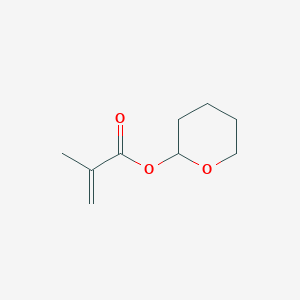

Tetrahydropyranyl methacrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

oxan-2-yl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-7(2)9(10)12-8-5-3-4-6-11-8/h8H,1,3-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGUPRQTQITEPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52858-60-3 | |

| Details | Compound: 2-Propenoic acid, 2-methyl-, tetrahydro-2H-pyran-2-yl ester, homopolymer | |

| Record name | 2-Propenoic acid, 2-methyl-, tetrahydro-2H-pyran-2-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52858-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20452941 | |

| Record name | tetrahydropyranyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52858-59-0 | |

| Record name | tetrahydropyranyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Functionalization Methodologies for Tetrahydropyranyl Methacrylate Monomer

Catalytic Esterification Routes for Tetrahydropyranyl Methacrylate (B99206) Formation

The principal method for producing Tetrahydropyranyl Methacrylate is through the acid-catalyzed esterification of methacrylic acid with 3,4-dihydro-2H-pyran (DHP). nist.govpslc.ws This reaction is an equilibrium process where an acid catalyst facilitates the addition of the alcohol group from methacrylic acid to the double bond of dihydropyran, forming the tetrahydropyranyl ether linkage. google.comorganic-chemistry.org

Reaction Mechanisms and Pathways for Esterification of Methacrylic Acid with Dihydropyran

The esterification reaction proceeds via an acid-catalyzed addition mechanism. google.com The process is initiated by the protonation of the dihydropyran ring, which makes it susceptible to nucleophilic attack by the hydroxyl group of methacrylic acid. This reaction is reversible and is typically driven towards the product side by using an excess of one of the reactants or by removing the product as it forms. nist.gov The use of an acid catalyst is crucial for the reaction to proceed at a reasonable rate. google.com Common catalysts include strong inorganic acids like sulfuric acid and hydrochloric acid, as well as organic acids such as p-toluenesulfonic acid. google.comnist.govgoogle.com The formation of the THP ether introduces a new stereocenter, which can result in a mixture of diastereomers if the starting alcohol is chiral. organic-chemistry.org

Optimization of Synthetic Conditions and Catalytic Systems for High Yields

Achieving high yields of THPMA requires careful optimization of reaction conditions, including temperature, reaction time, and the choice and concentration of the catalyst. For instance, one reported synthesis involves reacting methacrylic acid with dihydropyran in the presence of concentrated hydrochloric acid at 50°C for 25 hours, resulting in a 91% yield. prepchem.com Another approach utilizes sulfuric acid as the catalyst with a 100% excess of DHP at 55°C. nist.govnist.gov The concentration of the catalyst typically ranges from 0.1 to 10 wt%. google.comgoogle.com Post-reaction, the acid catalyst is often neutralized with a mild base, such as sodium bicarbonate, before the product is purified by distillation. prepchem.com

Table 1: Optimization of THPMA Synthesis

| Catalyst | Reactant Ratio (MAA:DHP) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Concentrated Hydrochloric Acid | 1:1 | 50 | 25 | 91 | prepchem.com |

| Sulfuric Acid | 1:2 | 55 | - | - | nist.govnist.gov |

| p-Toluenesulfonic Acid | - | - | - | - | google.comgoogle.com |

Chemical Derivatization of this compound

The functional nature of THPMA allows for its further chemical modification to produce a variety of derivatives. These derivatives can be used to introduce specific functionalities into polymers.

Synthesis of this compound Salts and Related Functionalized Monomers

One area of derivatization involves the synthesis of methacrylate salts. For example, the methacrylate salt of 2-imino-5-methyltetrahydropyrimidin-4(1H)-one (THP) can be synthesized by reacting THP with methacrylic acid in water. nih.gov This process yields the corresponding methacrylate salt (MTHP) and has been optimized to achieve high yields. nih.gov Such functionalized monomers can then be polymerized or copolymerized to create polymers with specific properties, such as biocidal activity. nih.govnih.gov For instance, MTHP has been successfully copolymerized with diallyldimethylammonium chloride in an aqueous salt form. nih.gov

Furthermore, THPMA is frequently used as a protected monomer in various polymerization techniques like group transfer polymerization (GTP). kpi.uarsc.orgucy.ac.cy In these processes, THPMA is copolymerized with other monomers, and the tetrahydropyranyl protecting group is subsequently removed by acid hydrolysis to yield polymers with carboxylic acid groups. kpi.uaucy.ac.cy This strategy allows for the synthesis of well-defined block copolymers and other complex polymer architectures containing methacrylic acid units. nist.govuni-bayreuth.de

Table 2: Examples of THPMA Derivatization and Functionalization

| Derivative/Functionalization | Reactants | Purpose/Application | Reference |

|---|---|---|---|

| Methacrylate salt of 2-imino-5-methyltetrahydropyrimidin-4(1H)-one (MTHP) | 2-imino-5-methyltetrahydropyrimidin-4(1H)-one (THP), Methacrylic Acid | Synthesis of biocidal polymers | nih.gov |

| Copolymers via Group Transfer Polymerization (GTP) | THPMA, other methacrylate monomers (e.g., oligo(ethylene glycol) monomethyl ether monomethacrylate) | Creation of polymers with controlled carboxylic acid functionality after deprotection | kpi.ua |

| Block Copolymers | THPMA, 2-(dimethylamino)ethyl methacrylate | Synthesis of zwitterionic block copolymers after deprotection | rsc.org |

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | THPMA |

| Methacrylic acid | MAA |

| 3,4-dihydro-2H-pyran | DHP |

| Sulfuric acid | |

| Hydrochloric acid | |

| p-Toluenesulfonic acid | |

| Sodium bicarbonate | |

| 2-imino-5-methyltetrahydropyrimidin-4(1H)-one | THP |

| Methacrylate salt of 2-imino-5-methyltetrahydropyrimidin-4(1H)-one | MTHP |

| Diallyldimethylammonium chloride | |

| Oligo(ethylene glycol) monomethyl ether monomethacrylate |

Polymerization Kinetics and Mechanisms of Tetrahydropyranyl Methacrylate

Advanced Controlled/Living Polymerization Techniques for Tetrahydropyranyl Methacrylate (B99206)

Atom Transfer Radical Polymerization (ATRP) of Tetrahydropyranyl Methacrylate

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization method used for a wide range of monomers, including styrenes and (meth)acrylates. acs.orgresearchgate.net It allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and well-defined architectures. acs.orgsigmaaldrich.com For monomers with sensitive functional groups like carboxylic acids, protection strategies are necessary. THPMA serves as a protected form of methacrylic acid, enabling the synthesis of well-defined poly(methacrylic acid) precursors via ATRP. uni-bayreuth.deacs.org However, studies have indicated that the ATRP of THPMA can be challenging, sometimes resulting in limited monomer conversion because the tetrahydropyranyl protecting group may be cleaved during polymerization. researchgate.netresearchgate.net

A successful ATRP system is composed of a monomer, an initiator with a transferable halogen, and a catalyst, which is a transition metal complex. acs.org The choice of these components, along with solvent and temperature, is critical for achieving a controlled polymerization. acs.org

Initiators : The initiator's primary role is to define the number of growing polymer chains. acs.org Typically, these are alkyl halides (R-X, where X is Cl or Br) with activating groups on the α-carbon. acs.orgnih.gov Simple compounds like ethyl 2-bromoisobutyrate are commonly used. mdpi.com Multifunctional initiators can be used to create more complex architectures like star or brush polymers. sigmaaldrich.comencyclopedia.pub

Catalyst Systems : The catalyst is the most crucial component in ATRP, as it dictates the equilibrium between active and dormant species. acs.org The most common catalysts are based on copper complexed with nitrogen-containing ligands. sigmaaldrich.com The transition metal must have two accessible oxidation states separated by a single electron (e.g., Cu(I)/Cu(II)). acs.org The ligand's role is to solubilize the transition metal salt and adjust its redox potential. cmu.edu Various ligands have been employed, including derivatives of 2,2'-bipyridine (B1663995) (bpy) and N,N,N′,N”,N”-pentamethyldiethylenetriamine (PMDETA). sigmaaldrich.com

For the ATRP of protected methacrylates like THPMA, the selection of the catalyst system is vital. While standard ATRP can be effective, newer variants like Activators Generated by Electron Transfer (AGET) ATRP offer advantages. AGET ATRP is particularly tolerant of amine-containing monomers and can reduce side reactions, allowing for higher monomer conversion and better retention of chain-end functionality. rsc.org

Table 1: Selected Initiator and Catalyst Systems for ATRP of Methacrylates

| Monomer | Initiator | Catalyst/Ligand | Notes |

|---|---|---|---|

| General Methacrylates | Ethyl α-bromophenylacetate (EBPA) | CuBr₂/Tris(2-pyridylmethyl) amine (TPMA) | Used in photoinitiated ATRP. cmu.edu |

| Methyl Methacrylate (MMA) | Ethyl 2-bromoisobutyrate (EBiB) | CuBr/N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) | Highly active system, allowing for very low catalyst concentrations. cmu.edu |

| t-Butyl Methacrylate (tBMA) | Polystyrene-Br (macroinitiator) | CuCl/PMDETA | Halogen-exchange effects improve control over molecular weight distribution. researchgate.net |

This table is generated based on data from the text.

The kinetics of ATRP are characterized by a rapid equilibrium between active (propagating radicals, R•) and dormant (alkyl halide, R-X) species. cmu.edu This equilibrium is shifted strongly toward the dormant side, keeping the concentration of radicals low and thus minimizing termination reactions. mdpi.com The rate of polymerization is first order with respect to the monomer, initiator, and the activator (Cu(I) complex) concentrations. acs.org

A key indicator of a controlled polymerization is a linear relationship between the natural logarithm of the inverse of monomer concentration and time, which signifies a constant number of active species. sigmaaldrich.com Additionally, the number-average molecular weight (Mn) should increase linearly with monomer conversion, and the resulting polymers should exhibit a narrow molecular weight distribution, or low polydispersity (Mw/Mn). acs.org

In the ATRP of THPMA, achieving a high degree of control can be complicated. One report noted that the polymerization yielded polymers with limited conversion, providing evidence that the tetrahydropyranyl protecting group was being cleaved during the reaction. researchgate.netresearchgate.net This side reaction disrupts the polymerization process. In contrast, the ATRP of other protected methacrylates like tert-butyl or benzyl (B1604629) methacrylate under suitable conditions can produce well-defined polymers with predictable molecular weights and low polydispersities. researchgate.netresearchgate.net

Kinetic studies of the copolymerization of similar monomers, such as tert-butyl methacrylate (tBMA) and diethylaminoethyl methacrylate (DEAEMA) using AGET ATRP, have shown excellent control. rsc.org These polymerizations exhibited linear first-order kinetics and produced copolymers with low dispersities (1.12-1.17), demonstrating that AGET ATRP can effectively control the copolymerization of functional methacrylates. rsc.org

Table 2: Kinetic Data for ARGET ATRP of tBMA and DEAEMA Copolymers

| Target Composition (tBMA:DEAEMA) | Monomer Conversion (8h) | Mₙ ( g/mol ) | Mₙ/Mₙ |

|---|---|---|---|

| 80:20 | 0.82 | 26,200 | 1.12 |

| 50:50 | 0.84 | 24,900 | 1.15 |

This table is generated based on data from the text. rsc.org

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization Applied to this compound Systems

Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile form of controlled radical polymerization that operates via a degenerative chain-transfer mechanism. wikipedia.org It utilizes a thiocarbonylthio compound as a chain transfer agent (CTA), or RAFT agent, to mediate the polymerization, allowing for the synthesis of polymers with controlled molecular weight, low polydispersity, and complex architectures. wikipedia.org

The RAFT process has been successfully applied to the polymerization of THPMA, typically to create precursors for poly(methacrylic acid)-containing block copolymers and networks. acs.orgacs.orgucy.ac.cy For example, end-linked triblock polyampholyte conetworks composed of DMAEMA and methacrylic acid (MAA) units were synthesized using sequential RAFT polymerization. In this process, THPMA was polymerized and subsequently hydrolyzed to yield the MAA segments. acs.orgucy.ac.cy The synthesis employed 1,4-bis[2-(thiobenzoylthio)prop-2-yl]benzene as the RAFT agent and ethylene (B1197577) glycol dimethacrylate as a cross-linker. acs.org

The choice of RAFT agent is critical for controlling the polymerization of a specific monomer. wikipedia.org The general structure of a RAFT agent is a thiocarbonylthio compound, such as a dithioester, trithiocarbonate, xanthate, or dithiocarbamate. wikipedia.org For the polymerization of methacrylates, dithiocarbamates and other dithioesters have been shown to be effective. mdpi.com The RAFT technique has proven to be a reliable method for producing well-defined polymers and copolymers from protected acid monomers like THPMA. acs.orgacs.org

Nitroxide-Mediated Polymerization (NMP) for Poly(this compound) Derivatives

Nitroxide-Mediated Polymerization (NMP) is another controlled radical polymerization technique based on the reversible termination of growing polymer chains with a stable nitroxide radical. mdpi.com The process involves the thermal and reversible homolysis of an alkoxyamine C-ON bond, which generates a propagating alkyl radical and a mediating nitroxyl (B88944) radical. mdpi.com

The application of NMP to methacrylates has historically been challenging due to side reactions, such as disproportionation termination, that can occur at the high temperatures typically required for the polymerization. scirp.org Consequently, there are fewer examples of NMP being used for methacrylic monomers compared to ATRP or RAFT. whiterose.ac.uk

Despite these challenges, NMP has been used to synthesize block copolymers containing methacrylic acid segments by employing a protected monomer approach. kpi.ua In one study, zwitterionic block copolymers were prepared using 2-tetrahydropyranyl methacrylate as the protected monomer for the methacrylic acid block. However, the deprotection of the THPMA units via thermolysis was not successful, as it led to a significant broadening of the polymer's molecular weight distribution. Mild acidic hydrolysis was found to be a more suitable deprotection method. kpi.ua More recent developments in NMP, such as the use of specific alkoxyamines like Dispolreg® 007, have enabled the controlled polymerization of methacrylates derived from bio-sources in miniemulsion, suggesting that with the right system, NMP can be a viable technique for these monomers. rsc.org

Deprotection and Post Polymerization Modification of Poly Tetrahydropyranyl Methacrylate Architectures

Acid-Catalyzed Hydrolytic Cleavage of Tetrahydropyranyl Protecting Groups

The most common method for removing the THP protecting group from poly(tetrahydropyranyl methacrylate) (PTHPMA) is through acid-catalyzed hydrolysis. kpi.uajove.com This reaction is highly efficient and can be performed under relatively mild conditions. uni-bayreuth.dekoreascience.kr The acetal (B89532) structure of the THP group makes it susceptible to acid, while remaining stable in the presence of bases. rsc.orgorganic-chemistry.org

The acid-catalyzed deprotection of the THP ether is essentially the reverse of the protection reaction. total-synthesis.com The mechanism involves the protonation of the ether oxygen atom of the THP group by an acid catalyst. total-synthesis.comcommonorganicchemistry.com This initial step makes the acetal group more reactive.

The general pathway can be summarized as:

Protonation: The acid catalyst donates a proton to one of the oxygen atoms of the acetal group in the THP side chain. total-synthesis.comcommonorganicchemistry.com

Cleavage: The protonated acetal becomes unstable, leading to the cleavage of the exocyclic C-O bond and the formation of a stable carbocation intermediate. total-synthesis.com

Hydrolysis: A water molecule attacks the carbocation, followed by deprotonation to yield the unprotected hydroxyl group (now a carboxylic acid group on the methacrylate (B99206) unit) and a hemiacetal byproduct, regenerating the acid catalyst. total-synthesis.com

This in situ formation of PMAA is a critical step in creating functional polymer architectures like amphiphilic block copolymers and model conetworks from their protected precursors. uni-bayreuth.denist.govacs.org

The efficiency and selectivity of the deprotection of PTHPMA are significantly influenced by the reaction conditions, including the choice of acid catalyst, its concentration, and the solvent system used.

Type of Acid Catalyst: A variety of acid catalysts can be employed for THP deprotection. Common choices include strong mineral acids like hydrochloric acid (HCl) and sulfuric acid. kpi.uanist.govnist.gov Lewis acids, such as decaborane (B607025) (B₁₀H₁₄) and bismuth triflate, have also been shown to be effective and mild catalysts for this transformation. koreascience.krorganic-chemistry.org The selection of the catalyst can be crucial, especially when other acid-sensitive functional groups are present in the polymer structure. koreascience.kr For instance, decaborane has been shown to be a highly efficient catalyst (at 1 mol%) that tolerates other acid-labile groups like t-Boc and methylenedioxy ethers. koreascience.kr In contrast, some catalysts may be less effective; for example, zeolites showed minimal impact on the hydrolysis of other polymers like PET below their melting point. rsc.org

Acid Concentration: The concentration of the acid catalyst plays a direct role in the reaction rate. Generally, a higher concentration leads to faster deprotection. However, the concentration must be carefully controlled to avoid unwanted side reactions or degradation of the polymer backbone. A typical procedure involves using 0.1 M HCl in a suitable solvent. kpi.ua In another example, a solution was prepared with 34 mL of a 2 M HCl aqueous solution for every 100 mL of THF, ensuring a molar excess of HCl relative to the THP units. nist.gov

Solvent Systems: The choice of solvent is critical for ensuring that both the initial protected polymer and the final deprotected polymer remain soluble throughout the reaction. kpi.ua A common and effective solvent system is a mixture of tetrahydrofuran (B95107) (THF) and an aqueous acid solution. kpi.uanist.gov THF is a good solvent for many polymers, and its miscibility with water allows for a homogeneous reaction environment. kpi.ua Studies have shown that the choice of alcohol as a solvent can also impact efficiency; absolute methanol (B129727) was found to be a superior solvent to ethanol (B145695) or a THF/methanol mixture when using decaborane as a catalyst. koreascience.kr The reaction was reported to be totally ineffective in propanol (B110389) under those specific conditions. koreascience.kr

The following table summarizes various conditions used for the acid-catalyzed deprotection of PTHPMA-containing polymers.

Ultimately, the tetrahydropyranyl group is often preferred for protecting methacrylic acid because it can be removed quantitatively under conditions that may not be suitable for other protecting groups like benzyl (B1604629) methacrylate. kpi.ua

Thermally Induced Deprotection Strategies for Poly(this compound)

The THP group is known to be labile not only to acid but also to heat. cmu.eduacs.org Thermal deprotection offers a solvent-free alternative for converting PTHPMA into PMAA. This method is particularly relevant in applications like photoresists and thin-film patterning. cmu.eduacs.org

When heated, the THP groups are cleaved from the polymer backbone. cmu.edu Studies on triblock copolymers containing PTHPMA have shown that decomposition of the precursor polymer occurs at approximately 145 °C, yielding the corresponding PMAA-containing block copolymers. researchgate.net However, this thermal treatment can sometimes lead to the formation of anhydride (B1165640) structures between adjacent newly formed carboxylic acid groups, which may require a subsequent hydrolysis step in warm water to be fully converted to the acid form. researchgate.net

The process of thermal deprotection significantly alters the polymer's properties, such as its solubility. cmu.edu This change is exploited in lithography, where the deprotection reaction in exposed areas of a polymer film changes its solubility, allowing for the creation of a pattern. The thermal cross-linking of the resulting acid and acid anhydride groups can also enhance the mechanical robustness and adhesion of the polymer film to a substrate. cmu.eduacs.org While effective, thermal deprotection of THPMA can require high temperatures, which might not be suitable for all applications or polymer architectures. illinois.edu

Stimuli-Responsive Cleavage of Tetrahydropyranyl Protecting Groups

Beyond simple acid or heat treatment, the cleavage of THP groups can be triggered by other external stimuli, enabling more sophisticated control over the material's properties. This responsiveness is particularly valuable for creating "smart" materials for applications like controlled drug delivery. nih.govnih.gov

High-intensity focused ultrasound (HIFU) has been demonstrated as an effective stimulus for inducing the hydrolysis of THPMA units at room temperature. researchgate.netusherbrooke.ca This effect is not primarily thermal but is attributed to chemical reactions induced by the ultrasound beam. nih.gov When an aqueous solution of a block copolymer containing a hydrophobic PTHPMA core is irradiated with HIFU (e.g., at 1.1 MHz), the THP groups undergo hydrolysis. researchgate.netusherbrooke.ca

Infrared spectroscopy analysis confirms this chemical change, revealing the formation of hydroxyl groups and carboxylic acid dimers, which are characteristic of the resulting PMAA. researchgate.netusherbrooke.ca This conversion from a hydrophobic PTHPMA block to a hydrophilic PMAA block leads to a significant change in the polymer's amphiphilicity. nih.govmdpi.com Consequently, self-assembled structures like micelles, which rely on this hydrophobic-hydrophilic balance, can be disrupted, leading to the release of any encapsulated cargo. nih.govresearchgate.net

The efficiency of this ultrasound-induced deprotection is influenced by several factors:

Ultrasound Power: Higher power levels lead to a faster rate of hydrolysis. usherbrooke.ca

Focal Spot Location: The positioning of the ultrasound's focal point within the solution also determines the effectiveness of the disruption process. usherbrooke.ca

This method provides excellent spatiotemporal control, as the ultrasound beam can be directed to a specific location for a defined period. usherbrooke.ca

The hydrolysis of the THP group is also temperature-dependent, a property that can be harnessed for controlled release applications. science.govresearchgate.net While high temperatures can cause thermal deprotection, milder temperature changes can influence the rate of acid-catalyzed hydrolysis. Research has shown that even at body temperature (approximately 37°C), the disruption of PTHPMA-containing micelles can occur, albeit at a slower rate than at elevated temperatures. researchgate.net

The kinetics of this hydrolysis reaction are strongly dependent on both pH and temperature. science.gov For similar acid-catalyzed hydrolysis reactions, studies have shown that the rate can increase by a factor of 3 to 5 for each 10°C rise in temperature under acidic conditions. science.gov This temperature sensitivity allows for the tuning of the polymer's response. For instance, in drug delivery systems based on PEO-b-PTHPMA micelles, the release kinetics can be adjusted by changing the ambient temperature or the pH of the solution. researchgate.net This dual sensitivity to pH and temperature makes PTHPMA a versatile component in the design of multi-responsive materials. uni-bayreuth.deresearchgate.net

Design and Synthesis of Advanced Polymeric Architectures Incorporating Tetrahydropyranyl Methacrylate Units

Linear Copolymer Architectures (Statistical and Block)

Linear copolymers containing THPMA units offer a means to precisely control the chemical composition and, consequently, the macroscopic properties of the resulting materials. Both statistical and block copolymer architectures have been extensively investigated.

Statistical Copolymers for Tunable Composition and Properties

Statistical copolymers are characterized by a random distribution of monomer units along the polymer chain. The synthesis of statistical copolymers of THPMA with other methacrylates allows for the fine-tuning of properties through the adjustment of the comonomer feed ratio. Group transfer polymerization (GTP) is a commonly employed technique for the synthesis of such copolymers due to its living nature, which affords excellent control over molecular weight and results in narrow molecular weight distributions. kpi.ua

For instance, water-soluble statistical copolymers have been synthesized by copolymerizing THPMA with oligo(ethylene glycol) monomethyl ether monomethacrylate (OEGMA). kpi.ua The resulting copolymers can be deprotected by acidic hydrolysis to yield acidic statistical polymers. kpi.ua The use of the tetrahydropyranyl protecting group has been shown to be advantageous as it can be removed quantitatively, regardless of the copolymer composition. kpi.ua

In other research, statistical copolymers of THPMA and methyl methacrylate (B99206) (MMA) have been prepared as precursors to amphiphilic conetworks. nist.gov The random incorporation of the hydrophobic MMA and the protected hydrophilic THPMA allows for the creation of materials with tailored amphiphilicity after deprotection. Similarly, statistical copolymers of THPMA and 2-(dimethylamino)ethyl methacrylate (DMAEMA) have been synthesized, which, after hydrolysis of the THPMA units, yield polyampholytic materials with both acidic and basic functionalities. acs.org The properties of these statistical copolymers, such as their solubility and thermal behavior, are directly influenced by their composition.

Table 1: Examples of Statistical Copolymers Incorporating Tetrahydropyranyl Methacrylate

| Comonomer | Polymerization Technique | Key Features of Resulting Polymer |

|---|---|---|

| Oligo(ethylene glycol) monomethyl ether monomethacrylate (OEGMA) | Group Transfer Polymerization (GTP) | Water-soluble; quantitative deprotection to acidic copolymers. kpi.ua |

| Methyl Methacrylate (MMA) | Group Transfer Polymerization (GTP) | Precursors to amphiphilic materials with tunable properties. nist.gov |

| 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | Group Transfer Polymerization (GTP) | Precursors to polyampholytic copolymers with pH-responsive behavior. acs.org |

Block Copolymers Containing Poly(this compound) Segments

Block copolymers are macromolecules composed of two or more distinct homopolymer blocks linked by covalent bonds. The synthesis of block copolymers containing poly(this compound) (PTHPMA) segments has garnered significant attention due to the ability to create well-defined nanostructures and materials with unique properties upon deprotection. Living polymerization techniques, such as GTP and reversible addition-fragmentation chain transfer (RAFT) polymerization, are instrumental in the synthesis of these architectures.

A variety of block copolymer architectures incorporating PTHPMA have been synthesized, including diblock, triblock, and multi-block systems with different block sequences.

Diblock Copolymers: Amphiphilic diblock copolymers have been synthesized by the sequential polymerization of a hydrophobic monomer and THPMA. For example, diblock copolymers of 2-(1-imidazolyl)ethyl methacrylate and THPMA have been prepared via GTP. ucy.ac.cy The microphase separation of diblock copolymers comprising poly(2-(dimethylamino)ethyl methacrylate) and PTHPMA has been investigated, demonstrating the formation of ordered nanostructures in thin films. researchgate.netresearcher.life

Triblock Copolymers: ABA and BAB triblock copolymers are common architectures. For instance, PTHPMA-b-polyfluorene-b-PTHPMA triblock copolymers have been synthesized using atom transfer radical polymerization (ATRP), which after thermolysis of the PTHPMA blocks, yield amphiphilic PMAA-b-PF-b-PMAA copolymers. capes.gov.br Similarly, ABA triblock polyampholytes with polyDMAEMA midblocks and polyMAA end-blocks (derived from PTHPMA) have been synthesized using RAFT polymerization. acs.org These triblock copolymers exhibit complex self-assembly behavior in aqueous solutions.

Multi-block Copolymers: More complex multi-block architectures have also been reported. Linear amphiphilic multi-block copolymers based on DMAEMA and MMA, with the latter being a proxy for the hydrophobic nature of PTHPMA, have been synthesized with up to six blocks using sequential GTP. ucy.ac.cy The number of blocks has a significant effect on the micellization behavior of these copolymers in aqueous solution. ucy.ac.cyucy.ac.cy

Table 2: Representative Block Copolymers Containing PTHPMA Segments

| Copolymer Architecture | Comonomers | Polymerization Technique | Resulting Polymer Characteristics |

|---|---|---|---|

| Diblock (AB) | 2-(Dimethylamino)ethyl methacrylate, this compound | Group Transfer Polymerization (GTP) | Microphase separation into ordered nanostructures. researchgate.netresearcher.life |

| Triblock (ABA) | Polyfluorene (macroinitiator), this compound | Atom Transfer Radical Polymerization (ATRP) | Amphiphilic conjugated block copolymer after deprotection. capes.gov.br |

| Triblock (ABA) | 2-(Dimethylamino)ethyl methacrylate, this compound | Reversible Addition-Fragmentation Chain Transfer (RAFT) | Polyampholytic triblock copolymer with pH-responsive swelling. acs.org |

| Multi-block | 2-(Dimethylamino)ethyl methacrylate, Methyl methacrylate | Group Transfer Polymerization (GTP) | Tunable micellization properties based on the number of blocks. ucy.ac.cy |

Cross-linked Poly(this compound) Networks and Conetworks

Cross-linked polymeric networks based on PTHPMA offer robust materials with controlled swelling behavior and mechanical properties. The cross-linking can be introduced in a controlled manner to form model networks or randomly to create statistical networks.

Synthesis of Model Conetworks with Defined Molecular Weight and Composition

Model conetworks are characterized by having polymer chains of a specific, well-defined molecular weight and composition between the cross-links. The synthesis of such networks typically involves a multi-step process where well-defined linear polymer precursors are first synthesized via a living polymerization technique and then cross-linked.

A common strategy involves the use of GTP to synthesize linear homopolymers, statistical copolymers, or block copolymers of THPMA and a comonomer. researchgate.netacs.org These linear precursors are then cross-linked using a difunctional monomer, such as ethylene (B1197577) glycol dimethacrylate (EGDMA). researchgate.netacs.org For example, model networks have been created from cross-linked star polymers of poly(ethylene glycol) methacrylate (PEGMA) and THPMA. researchgate.netacs.org The synthesis involved the formation of linear polymer arms, followed by interconnection with EGDMA to form star polymers, which were then further cross-linked to form the network. researchgate.netacs.org

Amphiphilic conetworks of methacrylic acid (from the hydrolysis of THPMA) and methyl methacrylate have also been synthesized using GTP. nist.gov In this case, a bifunctional initiator was used to create ABA triblock or statistical copolymers which were then cross-linked with EGDMA. nist.gov The resulting model conetworks have a precise molecular weight and composition of the chains between the cross-links. nist.gov

Preparation of Randomly Cross-linked Poly(this compound) Systems

In contrast to model networks, randomly cross-linked systems are typically prepared in a one-step process where the monomer (THPMA), a comonomer, and a cross-linking agent are copolymerized simultaneously. This results in a network where the lengths of the polymer chains between the cross-links have a broad distribution.

For example, a randomly cross-linked statistical copolymer conetwork of MMA and THPMA was prepared by the simultaneous copolymerization of the two monomers with the EGDMA cross-linker. nist.gov Similarly, a randomly cross-linked polyampholyte network was synthesized from DMAEMA and THPMA by copolymerizing the monomers along with EGDMA. acs.org These randomly cross-linked networks serve as important comparative materials to their model network counterparts to understand the influence of network architecture on properties. nist.govacs.org

The synthesis of both model and randomly cross-linked networks containing THPMA units provides a versatile toolbox for the creation of smart hydrogels and other functional materials. After the formation of the network, the tetrahydropyranyl protecting groups can be hydrolyzed to yield polyelectrolytic or polyampholytic networks with pH-responsive swelling behavior. researchgate.netacs.orgucy.ac.cy

Branched and Star Poly(this compound) Architectures

Branched and star-shaped polymers represent a significant class of macromolecular architectures, offering unique properties compared to their linear counterparts, such as lower solution viscosity and a higher density of functional groups. The incorporation of this compound (THPMA) into these structures is particularly valuable as THPMA serves as a protected precursor to methacrylic acid (MAA). This allows for the synthesis of complex, well-defined architectures using polymerization techniques that are incompatible with acidic monomers, such as group-transfer polymerization (GTP). acs.orguni-bayreuth.de Subsequent hydrolysis of the THPMA units can yield amphiphilic or polyelectrolytic star polymers with pH-responsive characteristics. acs.orgucy.ac.cy

Heteroarm star copolymers are complex macromolecules where arms of different chemical compositions emanate from a central core. The synthesis of such structures incorporating THPMA has been successfully achieved using group-transfer polymerization (GTP), a living polymerization method that enables precise control over the molecular weight and architecture of methacrylate-based polymers. acs.orgacs.org

A common strategy is the "arm-first" followed by the "in-out" method. acs.orgresearchgate.net The synthesis typically involves a multi-step procedure performed in a single reactor. acs.org Initially, linear polymer chains of a first monomer, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA), are synthesized. These "living" linear arms are then interconnected by adding a bifunctional cross-linking agent, like ethylene glycol dimethacrylate (EGDMA), which polymerizes to form the core of the star. acs.orgacs.org This results in an "arm-first" star polymer that retains active polymerization sites within its core. acs.org Subsequently, a second monomer, in this case, THPMA, is introduced. The THPMA polymerizes from the core outwards, growing new arms of a different composition and resulting in a DMAEMA-THPMA heteroarm "in-out" star copolymer. acs.org

The entire process is conducted in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and requires a catalyst and an initiator to proceed. acs.org Gel permeation chromatography (GPC) is used to determine the molecular weights and narrow molecular weight distributions of the linear precursors and the final star polymers, confirming the controlled nature of the polymerization. ucy.ac.cyacs.org After synthesis, the THPMA groups can be hydrolyzed under acidic conditions to convert them into methacrylic acid (MAA) units, transforming the polymer into a star polyampholyte. acs.org

Table 1: Components in the GTP Synthesis of Heteroarm Star Copolymers

| Role | Compound Name | Abbreviation | Function |

| Monomer 1 | 2-(dimethylamino)ethyl methacrylate | DMAEMA | Forms the initial set of arms ("in" arms). acs.org |

| Monomer 2 | This compound | THPMA | Forms the second set of arms ("out" arms). acs.org |

| Coupling Agent | Ethylene glycol dimethacrylate | EGDMA | Cross-linker that forms the star polymer core. acs.org |

| Initiator | 1-methoxy-1-(trimethylsiloxy)-2-methyl-propene | MTS | Initiates the polymerization of the monomer arms. acs.org |

| Catalyst | Tetrabutylammonium bibenzoate | TBABB | Catalyst for the group-transfer polymerization process. acs.org |

| Solvent | Tetrahydrofuran | THF | Reaction medium for the polymerization. acs.org |

Polymer Brush Architectures Incorporating this compound Monomers

Polymer brushes consist of polymer chains densely tethered by one end to a surface or an interface. utwente.nl These architectures are of great interest for tuning surface properties. Incorporating THPMA into polymer brushes allows for the creation of surfaces that can be later modified to become pH-responsive. The synthesis of well-defined block copolymers containing a PTHPMA segment is a key step toward creating these advanced materials. uni-bayreuth.de

Research has focused on the microphase separation of diblock copolymer thin films composed of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and poly(this compound) (PTHPMA). researchgate.net These symmetric diblock copolymers can be synthesized with narrow molecular weight distributions via group-transfer polymerization. researchgate.net

To form the brush architecture, the synthesized PDMAEMA-b-PTHPMA copolymers are dissolved in a solvent and spin-coated onto a substrate, such as a silicon wafer. Subsequent solvent vapor annealing is used to promote ordering within the thin film. For copolymers with sufficiently high molecular mass, this process leads to microphase separation, where the two distinct polymer blocks segregate into ordered nanostructures. researchgate.net Investigations using optical microscopy, X-ray reflectivity (XRR), and grazing-incidence small-angle X-ray scattering (GISAXS) have confirmed the formation of lamellae structures oriented parallel to the substrate. researchgate.net XRR provides detailed information on the film thickness and the lamellae spacing perpendicular to the surface, while GISAXS probes the nanoscale morphology and correlation lengths along the sample plane. researchgate.net The ability to create such highly ordered nanostructures holds promise for applications in catalysis and energy. researchgate.net

Table 2: Characterization of PDMAEMA-b-PTHPMA Diblock Copolymer Thin Films

| Polymer System | Total Molar Mass (g mol⁻¹) | Film Morphology | Lamellae Spacing (from XRR/GISAXS) |

| PDMAEMA-b-PTHPMA | 43,300 | Dewetting on substrate | Not applicable |

| PDMAEMA-b-PTHPMA | 63,500 | Dewetting on substrate | Not applicable |

| PDMAEMA-b-PTHPMA | 86,100 | Microphase-separated lamellae | ~40.0 nm |

| PDMAEMA-b-PTHPMA | 109,700 | Microphase-separated lamellae | ~47.8 nm |

| Data derived from research on the microphase separation of diblock copolymer films. researchgate.net |

Academic Research Applications of Poly Tetrahydropyranyl Methacrylate Based Materials

Photoresist Chemistry and Advanced Lithographic Patterning

The ability of the THP group to be cleaved in the presence of acid has been extensively utilized in the design of chemically amplified photoresists. kpi.ua These materials are crucial for advanced lithographic techniques, enabling the fabrication of intricate patterns with high resolution and sensitivity.

Design Principles and Performance of Chemically Amplified Positive-Tone Photoresists Utilizing Tetrahydropyranyl Methacrylate (B99206)

Chemically amplified positive-tone photoresists based on PTHPMA operate on the principle of a polarity change induced by a photo-generated acid. kpi.uaaip.org The process begins with the exposure of the resist material, which contains a photoacid generator (PAG), to deep UV radiation. kpi.ua This exposure generates a strong acid. kpi.ua In a subsequent post-exposure bake (PEB) step, the generated acid catalyzes the cleavage of the acid-labile THP protecting group from the methacrylate polymer backbone. kpi.uaaip.org This deprotection reaction converts the nonpolar, base-insoluble PTHPMA into the polar, base-soluble poly(methacrylic acid) (PMAA). aip.org Consequently, the exposed regions of the resist can be selectively removed with an aqueous base developer, resulting in a positive-tone pattern. aip.org

The performance of these photoresists is influenced by several factors. Copolymers of tetrahydropyranyl methacrylate with other monomers, such as benzyl (B1604629) methacrylate, have been synthesized to optimize properties like aqueous base solubility and imaging sensitivity. aip.org For instance, copolymers of benzyl methacrylate (BMA) and methacrylic acid (MAA) become highly soluble in aqueous base when the MAA concentration exceeds 38 mol%. aip.org The choice of the photoacid generator, post-exposure heating conditions, and development processes also significantly impact the resolution and contrast of the final patterns. aip.org Research has shown that these resists can achieve high sensitivity, with values less than 30 mJ/cm², and a contrast greater than 2, enabling the resolution of submicrometer patterns in films 1 μm thick. aip.org

The unique properties of PTHPMA-based resists make them suitable for advanced lithographic techniques, including two-dimensional (2D) and three-dimensional (3D) microfabrication. researchgate.netnewport.com Two-photon lithography (TPL), also known as two-photon polymerization (2PP), is a powerful 3D microfabrication technique that utilizes the nonlinear absorption of photons to polymerize a photosensitive material at the focal point of a laser. 3dprint.comwikipedia.org This allows for the creation of complex 3D structures with sub-micrometer resolution. newport.com

In the context of TPL, a chemically amplified photoresist composed of poly(this compound-co-methyl methacrylate) with a two-photon photoacid generator has been explored. 3dprint.com The methyl methacrylate component enhances the mechanical strength and optical clarity of the resulting structures. researchgate.net Upon two-photon excitation, the photoacid generator produces acid, which then catalyzes the deprotection of the THP groups, rendering the exposed regions soluble in a developer. researchgate.net This positive-tone approach is advantageous as it can minimize the shrinkage and distortion often seen in negative-tone resists. researchgate.net The carboxylic acid groups generated after development also provide active sites for surface functionalization, which is particularly useful for fabricating microfluidic and bioanalytical devices. researchgate.net

Optimization of Resist Formulations for Specific Lithographic Sensitivities and Resolutions

Optimizing resist formulations is crucial for achieving the desired sensitivity and resolution for specific lithographic applications. Research has shown that the molecular weight of the PTHPMA copolymer can influence the performance of the photoresist. For instance, in the application of rainbow holograms using an Ar+ laser, copolymers of this compound and 3(4)-methylstyrene with an average molecular weight (Mn) in the range of 5–8 × 10⁴ demonstrated improved diffraction efficiency, signal-to-noise ratio, and contrast compared to lower molecular weight polymers. imaging.org

The choice of photoacid generator (PAG) and sensitizers also plays a critical role. aip.org Formulations with aromatic sulfonate or trifluoromethyl sulfonate sensitizers have been shown to yield high sensitivity. aip.org Furthermore, the processing conditions, such as the post-exposure bake (PEB) temperature and time, and the developer concentration, must be carefully controlled to optimize the deprotection reaction and dissolution contrast between the exposed and unexposed regions. aip.org For deep-UV lithography, a resist composed of THP-protected poly(p-hydroxystyrene) and bis(tert-butylphenyl)iodonium triflate as the PAG has successfully resolved 0.35-μm line-and-space patterns. kpi.ua

Protected Precursors for the Synthesis of Functional Polymers

Beyond its applications in lithography, PTHPMA serves as a valuable protected precursor for the synthesis of functional polymers, most notably poly(methacrylic acid) and its derivatives. The THP protecting group allows for the polymerization of the methacrylate monomer under conditions that would not be compatible with the free carboxylic acid group.

Controlled Preparation of Poly(methacrylic acid) and its Diverse Derivatives

The synthesis of well-defined poly(methacrylic acid) (PMAA) and its block copolymers is often achieved through the polymerization of a protected monomer, followed by a deprotection step. kpi.ua this compound is an effective protected monomer for this purpose. kpi.uauni-bayreuth.de It can be polymerized via various controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and group transfer polymerization (GTP), to produce polymers with controlled molecular weights and narrow molecular weight distributions. kpi.uacapes.gov.bracs.org

Once the polymerization is complete, the THP protecting groups can be removed to yield the desired PMAA. This deprotection can be achieved through either acid hydrolysis or thermolysis. acs.org Thermolysis, which involves heating the polymer to around 145 °C, is an efficient method that results in the release of 3,4-dihydro-2H-pyran and the formation of PMAA. capes.gov.bracs.org This approach has been successfully used to synthesize well-defined amphiphilic triblock copolymers containing PMAA segments. capes.gov.bracs.org The resulting PMAA and its derivatives have a wide range of applications due to their pH-responsive nature and ability to form complexes with other polymers. uni-bayreuth.de

Development of Ion-Exchange Resins and Related Polymeric Adsorbents

The carboxylic acid groups of poly(methacrylic acid) make it a suitable material for the development of ion-exchange resins and polymeric adsorbents. ionresins.comwesterncarbon.com Weakly acidic cation exchange resins, for example, are often based on polymers containing carboxylic acid functional groups. ionresins.comwesterncarbon.com By synthesizing copolymers of THPMA and a cross-linking agent, such as divinylbenzene, a porous polymer network can be created. ionresins.com Subsequent removal of the THP protecting groups exposes the carboxylic acid functionalities, resulting in a material capable of exchanging cations. ionresins.com

These ion-exchange resins can be used in various applications, including as carriers for basic drugs and for the removal of specific ions from solution. ionresins.comlabinsights.nl Polymeric adsorbents based on PMAA can also be designed for targeted applications. wikipedia.org For instance, the adsorption capacity of these materials can be influenced by factors such as pH and the presence of other ions in the solution. uwl.ac.uk The ability to synthesize well-defined PMAA-based polymers using PTHPMA as a precursor allows for the precise tuning of the properties of these adsorbents for specific separation and purification tasks. mdpi.com

Stimuli-Responsive Polymeric Micelles and Nanostructures

Stimuli-responsive polymers can undergo significant changes in their physical or chemical properties in response to external signals such as pH, temperature, or ultrasound. mdpi.com This has led to the development of advanced polymeric micelles and nanostructures for applications like controlled drug delivery.

The defining characteristic of PTHPMA in stimuli-responsive systems is the susceptibility of its tetrahydropyranyl side groups to acidic hydrolysis. kpi.ua This chemical transformation converts the hydrophobic PTHPMA into the hydrophilic poly(methacrylic acid) (PMAA). researchgate.net This change in polarity is the fundamental principle behind the pH-responsive behavior of PTHPMA-based materials. nih.gov

In the context of polymeric micelles, which are self-assembled nanostructures typically composed of amphiphilic block copolymers, this pH-sensitivity is particularly useful. For instance, a diblock copolymer containing a hydrophilic block like poly(ethylene oxide) (PEO) and a hydrophobic PTHPMA block will form micelles in an aqueous solution with a PTHPMA core and a PEO shell. researchgate.net When the pH of the surrounding environment becomes acidic, the hydrolysis of the THPMA units within the core leads to the formation of PMAA. This transformation from a hydrophobic core to a hydrophilic one destabilizes the micellar structure, causing it to disassemble. researchgate.net

This pH-triggered disassembly can be precisely controlled. Research has shown that this transition can occur at specific pH values, such as around pH 5.1, which is relevant for targeting acidic tumor microenvironments or endosomal compartments within cells. nih.gov The rational design of these pH-sensitive nanoparticles often involves incorporating acid-cleavable bonds, like the acetal (B89532) linkage in PTHPMA, into the polymer backbone. nih.gov

The table below summarizes key findings from research on the pH-responsive behavior of PTHPMA-based systems.

| Polymer System | Stimulus | Response pH | Key Finding |

| Poly(2-tetrahydropyranyl methacrylate) | pH (acetal bond) | 5.1 | Demonstrates pH-triggered disassembly for potential drug release in acidic environments. nih.gov |

| Poly(ethylene oxide)-block-poly(2-tetrahydropyranyl methacrylate) (PEO-b-PTHPMA) | Acidic pH | < 7.0 | Hydrolysis of PTHPMA to PMAA leads to micelle disruption. kpi.uaresearchgate.net |

| Poly(2-(dimethylamino)ethyl methacrylate)-b-poly(this compound) | pH | - | Microphase separation in thin films is influenced by pH, affecting nanostructure formation. researchgate.netresearchgate.net |

While PTHPMA itself is not inherently thermoresponsive, it can be incorporated into polymer systems that exhibit temperature-dependent behavior. This is often achieved by combining PTHPMA with a thermoresponsive polymer, such as one exhibiting a lower critical solution temperature (LCST). Polymers with an LCST are soluble in a solvent below this temperature and become insoluble above it. mdpi.commdpi.com

One innovative approach involves using temperature to induce the hydrolysis of THPMA groups. For example, in poly(ethylene oxide)-b-poly(2-tetrahydropyranyl methacrylate) (PEO-b-PTHPMA) micelles, thermal hydrolysis of the THPMA side chains can convert them to poly(methacrylic acid) (PMAA), increasing the polarity and hydrophilicity of the polymer and leading to micelle disruption. researchgate.net

Furthermore, PTHPMA can be copolymerized with monomers that impart thermo-responsiveness, such as 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA). In such systems, a small amount of high-intensity focused ultrasound (HIFU)-labile THPMA units can be introduced into the thermoresponsive PMEO₂MA block. While the primary response is to ultrasound, the resulting hydrolysis of THPMA to the more hydrophilic methacrylic acid can increase the LCST of the polymer, causing the micelles to disassemble without a change in the solution's temperature. researchgate.netnih.gov

The dynamic behavior of these systems is complex, often involving a reversible swelling and shrinking of the polymer network in response to temperature changes. mdpi.comresearchgate.net Below the LCST, the polymer chains are typically hydrated and swollen, while above the LCST, they dehydrate and collapse. mdpi.com This transition can be harnessed to trigger the release of encapsulated molecules. nih.gov

The table below highlights research on temperature-responsive systems involving THPMA.

| Polymer System | Stimulus | Key Finding |

| PEO-b-PTHPMA | Temperature | Thermal hydrolysis of THPMA side chains leads to micelle disruption. researchgate.net |

| p-(MEO₂MA-co-THPMA) | Temperature and Ultrasound | Temperature controls the encapsulation state, while ultrasound triggers release by cleaving THPMA groups, which in turn alters the polymer's LCST. nih.gov |

| Poly(N-isopropylacrylamide-b-butylmethacrylate) | Temperature | Demonstrates reversible on/off drug release in response to thermal fluctuations around the LCST. nih.gov |

The self-assembly of amphiphilic block copolymers, including those containing PTHPMA, into micelles and other nanostructures in aqueous solutions is a well-established phenomenon. tu-dresden.demdpi.com These copolymers, composed of distinct hydrophilic and hydrophobic polymer segments, spontaneously aggregate to minimize the unfavorable interactions between the hydrophobic blocks and water. researchgate.net This process typically occurs above a specific concentration known as the critical micelle concentration (CMC). tu-dresden.de

For block copolymers containing PTHPMA, the hydrophobic nature of the PTHPMA block drives the formation of the micellar core, while a hydrophilic block, such as poly(ethylene oxide) (PEO) or a charged polymer, forms the stabilizing corona. researchgate.netcapes.gov.br The resulting core-shell micelles can encapsulate hydrophobic molecules within their core.

The aggregation behavior can be influenced by various factors, including copolymer composition, block length, and the nature of the solvent. For instance, the dissolution of some block copolymers at room temperature can lead to the formation of large, metastable aggregates that can transform into stable, equilibrium micelles upon heating. tu-dresden.de

In the case of certain triblock copolymers, such as polystyrene-block-poly(2-vinylpyridine)-block-poly(ethylene oxide) (PS-PVP-PEO), micelles in acidic aqueous solutions can exhibit a strong tendency to form reversible aggregates, a process that is promoted at low pH. nih.gov Anomalous aggregation below the CMC has also been observed in some pluronic block copolymer solutions. rsc.org

The hydrolysis of the PTHPMA block to the polyelectrolyte PMAA introduces another layer of complexity to the self-assembly process. nist.govnih.gov The resulting amphiphilic diblock copolymers can exhibit "schizophrenic" behavior, where changes in pH can cause an inversion of the micellar structure. For example, a copolymer might form micelles with a hydrophobic core at one pH and, upon a pH shift that alters the charge and solubility of the blocks, invert to form micelles with the other block constituting the core. acs.org

The table below summarizes research on the self-assembly and aggregation of PTHPMA-based block copolymers.

| Copolymer System | Key Self-Assembly/Aggregation Behavior |

| PEO-b-PTHPMA | Forms core-shell micelles with a hydrophobic PTHPMA core. researchgate.net |

| PTHPMA-PF-PMAA | Aggregation of the polyfluorene (PF) segments occurs in aqueous solutions, stabilized by the PMAA blocks. capes.gov.br |

| PMAA-BOMA conetworks (from PTHPMA) | The degree of swelling and nanophase behavior are dependent on the ionization of the MAA units and the conetwork architecture. nih.gov |

| PDEA-P(MAA-stat-BzMA) (from THPMA precursor) | Exhibits "schizophrenic" micelle inversion in response to pH changes. acs.org |

Exploration of Bio-related Polymeric Systems (Focused on Material Design and Functionality)

The versatility of THPMA extends to the design and synthesis of functional biomaterials, particularly in the development of biocidal polymers. These materials are designed to kill or inhibit the growth of microorganisms.

While THPMA itself is not biocidal, its derivatives can be used in the synthesis of polymers with antimicrobial properties. A key strategy involves the synthesis of guanidine-containing monomers and their subsequent polymerization. mdpi.com For example, a cyclic byproduct formed during the synthesis of a novel biocidal methacrylate guanidine (B92328) monomer was identified as 2-imino-5-methyltetrahydropyrimidin-4(1H)-one (THP). mdpi.comnih.gov The methacrylate salt of this compound (MTHP) can be synthesized and polymerized, or copolymerized with other monomers, to create biocidal polymers. mdpi.com

The synthesis conditions for both the THP byproduct and its methacrylate salt have been optimized to achieve high yields. Homopolymerization of MTHP in water and its copolymerization with diallyldimethylammonium chloride have been successfully carried out, demonstrating a promising platform for developing tailored biocidal materials. mdpi.com

The functionality of these biocidal polymers stems from the presence of cationic groups, such as quaternary ammonium (B1175870) or guanidinium (B1211019) groups, which can interact with and disrupt the cell membranes of microorganisms. nih.govnih.gov The design of these polymers often involves creating a balance between hydrophobic and hydrophilic components to optimize their interaction with microbial cells.

The table below presents information on the synthesis and characterization of biocidal polymers derived from or related to THPMA chemistry.

| Monomer/Polymer System | Synthesis Method | Key Functional Characteristic |

| Methacrylate salt of 2-imino-5-methyltetrahydropyrimidin-4(1H)-one (MTHP) | Radical (co)polymerization | Provides a platform for producing biocidal (co)polymers. mdpi.comnih.gov |

| Poly(aspartate-co-succinimide) with bis-quaternary onium salts | Reaction of poly(aspartate-co-succinimide) with quaternary salts | Resulting onium salts exhibit antimicrobial activity against various bacteria and fungi. nih.govmdpi.com |

| Copolymers of N,N-dimethylacrylamide and [(3-methacryloyl-amino)propyl]trimethylammonium chloride | Free radical copolymerization | Exhibit a biocidal effect against certain bacteria. researchgate.net |

Advanced Spectroscopic and Chromatographic Characterization of Tetrahydropyranyl Methacrylate and Its Polymers

Molecular Weight and Polydispersity Analysis

The determination of molecular weight and polydispersity is fundamental in polymer science, as these parameters significantly influence the material's physical and mechanical properties.

Gel Permeation Chromatography (GPC) for Distribution and Average Molecular Weights

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a primary technique for determining the molecular weight distribution of polymers. intertek.com It separates molecules based on their size in solution, with larger molecules eluting faster than smaller ones. intertek.com This method provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. intertek.comchromatographyonline.com

For polymers of tetrahydropyranyl methacrylate (B99206) (PTHPMA), GPC is routinely used to assess the success of polymerization reactions and to characterize the resulting macromolecules. For instance, in the synthesis of block copolymers containing PTHPMA, GPC analysis confirms the formation of the desired copolymer with controlled molecular weights and narrow molecular weight distributions. researchgate.netcmu.edu The technique is also essential for monitoring the synthesis of more complex architectures, such as star polymers, where linear and star precursors are analyzed by GPC to determine their molecular weights and distributions. ucy.ac.cy

The choice of GPC columns and calibration standards is critical for obtaining accurate results. Often, poly(methyl methacrylate) (PMMA) standards are used for calibration when analyzing methacrylate-based polymers. cmu.edunist.gov The data obtained from GPC, including Mn, Mw, and PDI, are vital for correlating the polymer's molecular characteristics with its macroscopic properties.

| Polymer System | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|

| PDMAEMA-b-PTHPMA | 4,300 - 109,700 | - | Narrow | researchgate.net |

| Fluoromethacrylate-b-PTHPMA | - | - | - | cmu.edu |

| PTHPMA-based Star Polymers | - | - | - | ucy.ac.cy |

| OEGMA-stat-nBuMA-stat-BzMA | - | - | < 1.2 | kpi.ua |

Structural and Compositional Elucidation

A detailed understanding of the chemical structure and composition of both the THPMA monomer and its polymers is essential. Spectroscopic techniques are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Monomer Purity, Polymer Structure, and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed chemical structure of molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are extensively used to characterize THPMA and its polymers.

¹H NMR spectroscopy is employed to confirm the purity of the synthesized THPMA monomer. nist.gov For PTHPMA and its copolymers, ¹H NMR is used to verify the polymer structure and determine the copolymer composition. researchgate.netnist.gov For example, in copolymers of THPMA and other methacrylates, the ratio of the integrals of characteristic proton signals from each monomer unit allows for the calculation of the copolymer composition. nist.gov

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the monomer and polymer. bibliotekanauki.pl The chemical shifts in ¹³C NMR spectra are sensitive to the local chemical environment, allowing for the identification of different carbon atoms in the polymer chain, including the main chain and side groups. bibliotekanauki.pl This technique is particularly useful for studying the tacticity (the stereochemical arrangement of chiral centers) of the polymer chain. bibliotekanauki.pl

| Nucleus | Group | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Ester acetal (B89532) proton (THPMA) | 5.9 | nist.gov |

| ¹³C | Carbonyl (PTHPMA) | ~175.5 - 178.5 | bibliotekanauki.pl |

| ¹³C | β-methylene (PTHPMA) | ~49.0 - 55.0 | bibliotekanauki.pl |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrolysis Monitoring

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups present in a molecule. In the context of THPMA and its polymers, IR spectroscopy is used to confirm the presence of characteristic groups such as the ester carbonyl (C=O) and the ether linkages of the tetrahydropyranyl group. usherbrooke.ca

A significant application of IR spectroscopy for PTHPMA is in monitoring the hydrolysis of the tetrahydropyranyl protecting group. usherbrooke.ca This hydrolysis reaction converts the PTHPMA units into methacrylic acid (MAA) units, a process that can be tracked by observing changes in the IR spectrum. For instance, the appearance of a broad absorption band corresponding to the hydroxyl (-OH) group of the carboxylic acid and changes in the carbonyl stretching region can indicate the progress of the hydrolysis. usherbrooke.caresearchgate.net This is particularly relevant in the development of stimuli-responsive materials where the cleavage of the THP group is a key feature. usherbrooke.ca

Mass Spectrometry Techniques (e.g., MALDI-TOF MS for Polymer End-Group Analysis)

Mass spectrometry (MS) techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, are powerful tools for the detailed characterization of polymers. bruker.com Unlike GPC which provides average molecular weights, MALDI-TOF MS can provide the absolute molecular weight of individual polymer chains, offering a more detailed view of the molecular weight distribution. bruker.com

A key application of MALDI-TOF MS in polymer chemistry is the analysis of polymer end-groups. bruker.com By accurately measuring the mass of the polymer chains, it is possible to identify the chemical nature of the groups at the beginning and end of the polymer chain. This information is crucial for confirming the mechanism of polymerization and for understanding the properties of the resulting polymer. While direct MALDI-TOF MS analysis of PTHPMA is not extensively detailed in the provided results, the technique is widely applied to other polymethacrylates like poly(methyl methacrylate) (PMMA), demonstrating its potential for in-depth structural characterization of PTHPMA as well. lcms.cznih.gov

Morphological and Microphase Separation Studies

The morphology and phase behavior of block copolymers containing PTHPMA are critical to their application, particularly in areas like nanotechnology and materials science. Techniques such as atomic force microscopy (AFM) are used to investigate the microphase separation in thin films of these copolymers. For instance, studies on diblock copolymers of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and PTHPMA have shown that the morphology depends on the molecular weight of the copolymer and the annealing conditions. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Nanophase Behavior

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used for characterizing material surfaces at the nanoscale. mdpi.com It provides three-dimensional topographical images and can also map various mechanical and chemical properties. researchgate.net In the study of polymers, AFM is extensively used to investigate surface morphology, roughness, and the phase separation of polymer blends. researchgate.netcovalentmetrology.com

The technique operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. researchgate.net Interactions between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser system to generate a topographic map. mdpi.com In "tapping mode," the cantilever oscillates near its resonance frequency, and changes in amplitude or phase upon interaction with the surface provide information not only on topography but also on material properties like adhesion and stiffness, allowing for the differentiation of components in a polymer blend (phase imaging). covalentmetrology.com

For block copolymers containing THPMA, AFM is instrumental in visualizing nanophase-separated structures. For instance, in studies of diblock copolymers like poly(2-(dimethylamino)ethyl methacrylate)-block-poly(tetrahydropyranyl methacrylate), AFM has been used to observe the evolution of surface morphologies, such as the formation of holes and islands, which suggest microphase separation into lamellar structures oriented parallel to the substrate. researchgate.net The dimensions of these structures, like the lamellae spacing, can be measured directly from AFM images and correlated with data from other techniques like X-ray reflectivity. researchgate.net

Table 1: AFM Findings on Polymer Blend Surface Characteristics

| Polymer Blend | Surface Roughness (nm) | Mean Height Difference (nm) | Observation |

| PMMA/SBS | 18.7 | 39.2 | Strong phase contrast and separation. covalentmetrology.com |

| PS/SBS | 16.3 | N/A | Phase separation observed. covalentmetrology.com |

| PMMA/PS | 4.0 | N/A | Phase separation observed. covalentmetrology.com |

This table presents data on various polymer blends to illustrate the capabilities of AFM in characterizing surface morphology and phase separation. PMMA: Polymethyl(methacrylate), PS: Polystyrene, SBS: Poly(styrene-butadiene-styrene).

Transmission Electron Microscopy (TEM) for Direct Visualization of Polymer Morphologies

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional projections of a sample, allowing for the direct visualization of internal structures at the nanoscale. In polymer science, TEM is essential for studying the bulk morphology of block copolymers, observing the shape and arrangement of microphase-separated domains. mdpi.comkpi.ua

Sample preparation for TEM often involves cutting ultrathin sections of the material using a microtome. kpi.ua To enhance contrast between different polymer phases, selective staining agents (e.g., osmium tetroxide for unsaturated polymers) or etching techniques can be employed. kpi.ua Cryogenic TEM (Cryo-TEM) is a specialized version of the technique where samples are flash-frozen in a vitrified (non-crystalline) state, which is particularly useful for observing transient states in colloidal systems, such as monomer-swollen particles, without artifacts from drying or staining. d-nb.info

In the context of THPMA-containing polymers, TEM is used to confirm the morphologies predicted by other methods. For example, in the study of block copolymers that self-assemble into membranes, TEM of thick films can reveal the micellar structures formed during the casting process. mdpi.com For complex nanostructures like polymer worms formed via polymerization-induced self-assembly (PISA), TEM is used to visualize their shape and size, and to observe morphological transitions, such as a shift from worms to spheres upon a change in conditions. acs.org The direct imaging capability of TEM provides invaluable confirmation of the self-assembled structures of polymers derived from THPMA. mdpi-res.com

Small-Angle Neutron Scattering (SANS) for Microphase Separated Structures

Small-Angle Neutron Scattering (SANS) is a technique used to study the structure of materials on a length scale from nanometers to hundreds of nanometers. nist.gov It is particularly powerful for investigating the morphology of multi-component soft matter systems like block copolymers. ku.dk The technique works by measuring the elastic scattering of a neutron beam as it passes through a sample. nist.gov The resulting scattering pattern provides information about the size, shape, and arrangement of scattering objects. nist.gov

A key advantage of SANS in polymer science is the ability to use contrast variation. ku.dk By selectively replacing hydrogen atoms with their isotope deuterium (B1214612) in one of the polymer blocks, the scattering length density of that block is significantly altered. nist.gov This creates a strong contrast between the different blocks, making it possible to "highlight" specific components within the microphase-separated structure. ku.dk

SANS has been effectively used to characterize amphiphilic conetworks containing methacrylic acid (MAA) units, which are derived from the hydrolysis of THPMA precursors. nist.gov In these studies, SANS measurements on the networks swollen in heavy water (D₂O) provide information on the polymer-solvent interactions and the spatial distribution of the polymer chains. nist.gov The scattering data can reveal characteristic correlation peaks, which correspond to the average distance between polymer chains or cross-links, providing quantitative insight into the network's internal structure. nist.gov By analyzing the scattering profiles, researchers can understand how factors like composition and charge affect the nanoscale structure of the deprotected THPMA-based hydrogels. nist.gov

Solution Properties and Dynamics

The behavior of THPMA-based polymers in solution is critical for many of their applications, particularly those involving self-assembly into micelles or other nanostructures. A suite of characterization techniques is employed to understand their hydrodynamic properties, aggregation behavior, and response to stimuli.

Dynamic Light Scattering (DLS) for Micellar Size, Distribution, and Disruption Processes

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique for measuring the size distribution of small particles or polymers in suspension or solution. wikipedia.org The method is based on analyzing the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. otsukael.com Smaller particles diffuse more rapidly, causing faster fluctuations, while larger particles diffuse more slowly, leading to slower fluctuations. otsukael.com By analyzing the autocorrelation of the scattered intensity signal, the translational diffusion coefficient of the particles can be determined. wikipedia.org The hydrodynamic radius (Rₕ) is then calculated using the Stokes-Einstein equation. wyatt.com

DLS is widely used to characterize the size and size distribution of micelles, vesicles, and other aggregates formed by amphiphilic block copolymers in solution. wikipedia.orgwyatt.com It is an ideal tool for screening the formation of self-assembled structures and for studying their stability under different conditions (e.g., changes in temperature, pH, or solvent). wyatt.com For example, DLS can be used to monitor the disruption of micelles upon the addition of a co-solvent or a change in pH that alters the hydrophilicity of one of the blocks.

In the study of complex polymer architectures, such as cross-linked worms prepared via PISA, DLS provides crucial information on their hydrodynamic size. acs.org It can detect changes in size that occur due to swelling or deswelling of the polymer chains, for instance, when the solvent is changed. acs.org Comparing the hydrodynamic diameter of these nanostructures in different solvents reveals insights into the interactions between the polymer blocks and the solvent molecules. acs.org

Table 2: DLS Applications in Polymer Characterization

| Application | Measured Parameter(s) | Significance |

| Micelle Characterization | Hydrodynamic Radius (Rₕ), Size Distribution | Determines the size and polydispersity of self-assembled aggregates. wyatt.comnih.gov |

| Stability Studies | Changes in Rₕ over time or with stimuli | Assesses colloidal, thermal, and chemical stability of formulations. wyatt.com |

| Morphological Transitions | Shift in particle size distribution | Monitors changes in polymer morphology, e.g., worm-to-sphere transitions. acs.org |

| Particle Concentration | Per peak particle concentration | Can provide quantitative information on the number of particles. malvernpanalytical.com |

Rheological Characterization of Polymeric Solutions and Melts

Rheology is the study of the flow and deformation of matter. uobabylon.edu.iq For polymers, rheological characterization provides fundamental insights into their molecular structure (e.g., molecular weight, branching) and their processability. uobabylon.edu.iqrsc.org Rheological measurements are crucial for understanding how polymeric solutions and melts will behave under processing conditions like extrusion or injection molding. uobabylon.edu.iq